Product packaging for 3-[4-(Benzyloxy)butoxy]propan-1-ol(Cat. No.:)

3-[4-(Benzyloxy)butoxy]propan-1-ol

Cat. No.: B8151053
M. Wt: 238.32 g/mol
InChI Key: NOAQTIRLCGXAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[4-(Benzyloxy)butoxy]propan-1-ol is a high-purity chemical reagent intended solely for research use in laboratory settings. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Compounds with benzyloxy and polyether chains, such as this one, are often investigated as synthetic intermediates or building blocks in organic chemistry for the synthesis of more complex molecules . Similar glycol ether structures are known for their solvent properties and are used in applications ranging from surface coatings to industrial cleaners . Researchers value these types of compounds for their potential role in developing novel polymers, as linkers in supramolecular chemistry, or as components in specialized material science applications. Please consult the specific product data sheet for detailed information on physical properties, handling, storage, and safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O3 B8151053 3-[4-(Benzyloxy)butoxy]propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylmethoxybutoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c15-9-6-12-16-10-4-5-11-17-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAQTIRLCGXAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 4 Benzyloxy Butoxy Propan 1 Ol

Synthesis of the 4-Benzyloxybutan-1-ol Moiety and its Precursors

The intermediate, 4-benzyloxybutan-1-ol, is a key building block for the final target molecule. sigmaaldrich.com Its synthesis typically starts from 1,4-butanediol (B3395766). The challenge in this synthesis is the selective mono-benzylation of one of the two hydroxyl groups. This can be achieved by using a controlled amount of the benzylating agent and appropriate reaction conditions. A common method involves reacting 1,4-butanediol with benzyl (B1604629) chloride or benzyl bromide in the presence of a base like potassium hydroxide (B78521) or sodium hydride to afford 4-benzyloxybutan-1-ol.

Formation of Carbon-Oxygen Bonds in the Butoxy Chain

The construction of the benzyloxybutoxy portion of the target molecule, which features a key ether bond, is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comlumenlearning.com For the synthesis of the benzyl-O-butyl fragment, a plausible route involves the reaction of a benzyl halide with 1,4-butanediol.

To favor the desired mono-benzylated product, 4-(benzyloxy)butan-1-ol, the reaction conditions must be carefully controlled. Using a large excess of the diol relative to the benzyl halide can increase the statistical probability of the halide reacting with only one of the hydroxyl groups. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the alcohol to form the more nucleophilic alkoxide ion. numberanalytics.com

The general reaction is as follows: Benzyl-X + HO-(CH₂)₄-OH (excess) + Base → Benzyl-O-(CH₂)₄-OH (Where X is a halide like Br or Cl)

Alternative, more modern approaches to ether synthesis include catalyst-driven reactions. For instance, iron(III) chloride (FeCl₃) has been shown to catalyze the substitution reaction of alcohols with various nucleophiles, providing another potential route for forming the C-O bond. organic-chemistry.org

Functional Group Interconversions within the Alkyl Chain

Functional group interconversions (FGI) are crucial steps in multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions. numberanalytics.com In the synthesis of 3-[4-(Benzyloxy)butoxy]propan-1-ol, after the initial formation of 4-(benzyloxy)butan-1-ol, the remaining primary hydroxyl group must be converted into a good leaving group to enable the subsequent coupling with the propan-1-ol unit. britannica.com

This transformation is a key FGI. Common methods include converting the alcohol to an alkyl halide or a sulfonate ester. sinica.edu.tw

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide. fiveable.me

Conversion to Sulfonate Esters: A widely used strategy is the conversion of the alcohol to a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. Sulfonates are excellent leaving groups for SN2 reactions. sinica.edu.tw

This intermediate, 4-(benzyloxy)butyl tosylate, is now an effective alkylating agent, primed for the next stage of the synthesis.

Introduction of the Propan-1-ol Unit

With the activated benzyloxybutoxy chain in hand, the next phase is the introduction of the propan-1-ol moiety. This is typically achieved through a second Williamson ether synthesis, where the previously synthesized alkylating agent reacts with a propanediol-derived nucleophile. lumenlearning.com

The reaction involves coupling 4-(benzyloxy)butyl tosylate with the mono-alkoxide of 1,3-propanediol (B51772). Using an excess of 1,3-propanediol and a controlled amount of base ensures that only one of the hydroxyl groups is deprotonated and acts as the nucleophile, preserving the second hydroxyl group which becomes the primary alcohol functionality in the final product.

Benzyl-O-(CH₂)₄-OTs + HO-(CH₂)₃-OH (excess) + Base → Benzyl-O-(CH₂)₄-O-(CH₂)₃-OH

Strategies for Installing the Primary Alcohol Functionality

The primary alcohol is a defining feature of the target molecule, characterized by a hydroxyl group attached to a primary carbon. fiveable.mesolubilityofthings.com Several strategies can be employed to ensure its presence in the final structure.

Direct Use of a Diol: As described above, the most direct method is using 1,3-propanediol as the nucleophile in the second etherification step. The unreacted hydroxyl group on the propanediol (B1597323) becomes the terminal primary alcohol of the target molecule.

Reduction of a Precursor: A hypothetical alternative involves creating an ether linkage with a molecule containing an aldehyde or ester function at the terminus of the three-carbon chain. The final step would then be the reduction of this carbonyl group to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comrutgers.edu

Chain Extension and Coupling Reactions

In the context of this synthesis, the key coupling reaction is the carbon-oxygen bond formation that links the benzyloxybutoxy fragment with the propanol (B110389) fragment. The Williamson ether synthesis serves as the primary "coupling" method, effectively extending the chain by joining the two pre-formed segments. solubilityofthings.com

While C-C bond forming reactions like the Grignard reaction or hydroformylation are powerful tools for chain extension in organic synthesis, they are less direct for this specific target molecule, which is assembled by linking two oxygen-containing fragments. rutgers.edunih.gov The elegance of the described route lies in the sequential C-O bond formations that build the final ether backbone.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield of the desired ether and minimize side reactions. For the Williamson ether synthesis steps in this procedure, several factors can be fine-tuned. numberanalytics.comnumberanalytics.com

Base and Solvent: The choice of base and solvent significantly impacts reaction rate and yield. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective. numberanalytics.com These solvents solvate the cation but not the alkoxide anion, enhancing its nucleophilicity. Protic solvents, like methanol, can reduce selectivity in some cases by participating in side reactions or reducing the nucleophile's strength. rsc.orgresearchgate.net

Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote the competing E2 elimination reaction, especially if secondary alkyl halides are used, leading to the formation of alkenes. masterorganicchemistry.comnumberanalytics.com A careful balance must be struck to ensure a reasonable reaction time without sacrificing yield to side products.

Additives: Phase-transfer catalysts, such as tetra-n-butylammonium iodide, can be used to facilitate the reaction between a solid-phase alkoxide and a liquid-phase alkyl halide. Crown ethers can also be added to chelate the metal cation (e.g., K⁺), further liberating the alkoxide anion and increasing its reactivity. numberanalytics.com

The table below summarizes the effect of different conditions on the Williamson Ether Synthesis.

FactorConditionEffect on Yield/SelectivityCitation
Base Strong (e.g., NaH)Increases rate by fully forming the nucleophilic alkoxide. numberanalytics.com
Solvent Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophilicity of the alkoxide, leading to higher yields. numberanalytics.comaiche.org
Protic (e.g., Methanol)Can decrease selectivity and rate due to solvation of the nucleophile. rsc.orgresearchgate.net
Substrate Primary Alkyl HalideFavored; minimizes competing E2 elimination reaction. masterorganicchemistry.comnumberanalytics.com
Secondary/Tertiary HalideIncreases likelihood of elimination side products. masterorganicchemistry.com
Temperature IncreasedIncreases reaction rate but may also increase side reactions. numberanalytics.com

By carefully selecting the reagents, controlling the stoichiometry, and optimizing the reaction conditions, each step in the synthesis of this compound can be guided to produce the desired product with high yield and selectivity.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. crdeepjournal.org Key areas of focus include the use of renewable resources, safer solvents, catalytic processes, and energy efficiency.

Use of Renewable Feedstocks: The starting materials, 1,4-butanediol and 1,3-propanediol, can be sourced from renewable biomass. numberanalytics.com For instance, 1,4-butanediol can be produced through the fermentation of sugars, and 1,3-propanediol is a well-established bio-based chemical derived from glycerol (B35011), a byproduct of biodiesel production. libretexts.org The use of these bio-based diols reduces the reliance on petrochemical feedstocks. numberanalytics.comlibretexts.org

Atom Economy: The Williamson ether synthesis, in its ideal form, has a good atom economy, with the main byproduct being an inorganic salt. However, to improve this further, catalytic methods that avoid the use of stoichiometric amounts of base are desirable.

Safer Solvents and Reaction Conditions: Traditional Williamson ether synthesis often employs hazardous solvents like DMF. Green alternatives include the use of water with a phase-transfer catalyst, or even solvent-free conditions, particularly when combined with microwave irradiation. researchgate.netrsc.org Using a phase-transfer catalyst allows the reaction to proceed in a biphasic system, reducing the need for large volumes of organic solvents. nih.gov

Catalysis: The use of phase-transfer catalysts is a prime example of applying green chemistry. These catalysts are used in small amounts and can be recycled, reducing waste. nih.gov Research into solid-supported catalysts, which can be easily recovered and reused, is an active area that could be applied to this synthesis.

The following table outlines some green chemistry approaches applicable to the synthesis of ethers.

Green Chemistry PrincipleApproachBenefit
Renewable Feedstocks Use of bio-based 1,4-butanediol and 1,3-propanediol.Reduces dependence on fossil fuels and promotes a circular economy.
Safer Solvents Use of water with a phase-transfer catalyst or solvent-free conditions.Minimizes the use and disposal of hazardous organic solvents.
Catalysis Employing phase-transfer catalysts or recyclable solid-supported catalysts.Reduces waste from stoichiometric reagents and allows for easier product purification.
Energy Efficiency Microwave-assisted synthesis.Drastically reduces reaction times and energy consumption compared to conventional heating.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with modern standards for chemical production.

Chemical Transformations and Reactivity Profiling of 3 4 Benzyloxy Butoxy Propan 1 Ol

Reactions of the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives.

The primary alcohol of 3-[4-(Benzyloxy)butoxy]propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

To Aldehydes: Controlled oxidation can yield the corresponding aldehyde, 3-[4-(Benzyloxy)butoxy]propanal. This is typically achieved by using milder oxidizing agents or by removing the aldehyde from the reaction mixture as it forms to prevent over-oxidation. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid, where the aldehyde is distilled off as it forms.

To Carboxylic Acids: Stronger oxidation conditions will convert the primary alcohol directly to a carboxylic acid, 3-[4-(Benzyloxy)butoxy]propanoic acid. This is generally accomplished by using an excess of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or acidified potassium dichromate(VI), and heating the reaction mixture under reflux to ensure the complete oxidation of any intermediate aldehyde.

Table 1: Oxidation Reactions of this compound

Starting MaterialProductReagents and Conditions
This compound3-[4-(Benzyloxy)butoxy]propanalPyridinium chlorochromate (PCC); or K₂Cr₂O₇/H₂SO₄ with distillation
This compound3-[4-(Benzyloxy)butoxy]propanoic acidKMnO₄ or excess K₂Cr₂O₇/H₂SO₄ with reflux

The hydroxyl group readily undergoes esterification and etherification, important reactions for derivatization.

Esterification: The reaction of this compound with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst, yields the corresponding esters. For example, reacting the alcohol with acetic anhydride (B1165640) would produce 3-[4-(Benzyloxy)butoxy]propyl acetate (B1210297).

Etherification: Further etherification at the primary alcohol can be achieved. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of a second ether linkage. Reductive etherification of carbonyl compounds with the alcohol, catalyzed by reagents like iron(III) chloride, also provides a route to unsymmetrical ethers.

The primary alcohol can be converted into other important functional groups such as halides and amines.

Conversion to Halides: The hydroxyl group can be substituted by a halogen atom to form compounds like 1-bromo-3-[4-(benzyloxy)butoxy]propane or 1-chloro-3-[4-(benzyloxy)butoxy]propane. This is typically achieved by treating the alcohol with strong hydrohalic acids (HBr or HI) or with reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. A method using an aromatic carboxylic acid halide in the presence of an N-substituted formamide (B127407) can also be employed.

Conversion to Amines: The alcohol can be converted to an amine, such as 3-[4-(benzyloxy)butoxy]propan-1-amine. This can be accomplished through a

Cleavage and Modification of the Benzylic Ether Linkage

The benzylic ether bond in this compound is susceptible to cleavage under various conditions, most notably through reductive or acidic methods. These transformations are fundamental in deprotection schemes, yielding 4-(3-hydroxypropoxy)butan-1-ol and toluene (B28343) or other benzyl (B1604629) derivatives as byproducts.

Hydrogenolysis is the most common and generally mildest method for cleaving benzyl ethers, a process that involves the hydrogen-mediated scission of the benzylic C-O bond. jk-sci.com This reaction is typically performed using a heterogeneous catalyst, most often palladium on carbon (Pd/C), under a hydrogen atmosphere (H₂ gas). jk-sci.com The reaction proceeds via an oxidative addition of the ether to the Pd(0) catalyst surface, followed by hydrogenolysis and reductive elimination to release the deprotected alcohol and toluene, regenerating the catalyst. jk-sci.com

Alternative hydrogen sources, known as hydrogen transfer reagents, can also be employed. Reagents like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) can be used with a palladium catalyst in a process called catalytic transfer hydrogenation. jk-sci.comorganic-chemistry.org This approach avoids the need for pressurized hydrogen gas, offering a safer and more convenient laboratory-scale procedure. jk-sci.com The choice of catalyst and solvent can impart selectivity; for instance, using 5% Rh/Al₂O₃ can selectively cleave phenolic benzyl ethers in the presence of aliphatic ones, and performing the reaction in toluene can sometimes spare reducible groups like olefins. jk-sci.com

Table 1: Selected Catalytic Systems for Benzyl Ether Hydrogenolysis

Catalyst Hydrogen Source Typical Solvent Notes
10% Pd/C H₂ (gas) Ethanol, Methanol, THF Standard, highly efficient method. jk-sci.com
5% Rh/Al₂O₃ H₂ (gas) Methanol Offers selectivity for phenolic vs. aliphatic benzyl ethers. jk-sci.com
Pd/C 1,4-Cyclohexadiene Ethanol A transfer hydrogenation method, avoids H₂ gas. jk-sci.comorganic-chemistry.org
Pd/C Ammonium Formate Methanol Common transfer hydrogenation reagent. jk-sci.com

While hydrogenolysis is often preferred, cleavage of the benzylic ether can also be achieved under acidic conditions. Strong protic acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack, though this method is generally limited to substrates that lack other acid-sensitive functional groups. organic-chemistry.org

A more controlled and selective approach involves the use of Lewis acids. Boron trichloride (B1173362) (BCl₃), often in combination with a cation scavenger like pentamethylbenzene, is highly effective for cleaving aryl benzyl ethers. organic-chemistry.org For aliphatic ethers like the one in this compound, a complex of boron trichloride and dimethyl sulfide (B99878) (BCl₃·SMe₂) offers a mild and selective alternative. organic-chemistry.org This reagent efficiently cleaves primary and secondary benzyl ethers while tolerating a wide array of other functional groups, including silyl (B83357) ethers and esters, which might be sensitive to standard hydrogenolysis or harsher acidic conditions. organic-chemistry.org The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by cleavage to form a haloboronate ester, which is subsequently hydrolyzed to the alcohol.

Table 2: Comparison of Acidic Reagents for Benzyl Ether Cleavage

Reagent Conditions Advantages Limitations
Strong Protic Acids (e.g., HBr, HI) High Temperature Inexpensive Low functional group tolerance. organic-chemistry.org
BCl₃ / Pentamethylbenzene Low Temperature High selectivity for aryl benzyl ethers. organic-chemistry.org Can affect other acid-sensitive groups.
BCl₃·SMe₂ CH₂Cl₂ or Ether, Mild Temp. Excellent selectivity, tolerates silyl ethers, esters. organic-chemistry.org Primarily for benzyl ethers. organic-chemistry.org
BF₃·OEt₂ Varies Common Lewis Acid Can be less selective than BCl₃·SMe₂. organic-chemistry.org

Mechanistic Studies of Transformations Involving this compound

Mechanistic investigations into the reactions of this compound are critical for optimizing reaction conditions and controlling product selectivity. These studies often draw parallels from research on simpler molecules containing similar functional groups, such as glycerol (B35011) and other propanols.

Kinetic studies on the transformations of this compound would likely focus on the rates of cleavage of the benzyl ether or reactions at the primary alcohol. For the hydrogenolysis of the ether, the reaction rate is influenced by factors such as hydrogen pressure, catalyst loading, temperature, and the nature of the solvent. jk-sci.com

Drawing from analogous systems like the hydrogenolysis of glycerol to propanol (B110389), a complex reaction network can be anticipated. mdpi.comresearchgate.net The conversion of the propanol moiety often proceeds through a bifunctional mechanism involving both dehydration and hydrogenation steps, catalyzed by acid and metal sites, respectively. researchgate.net A kinetic model, such as a power-law model, could be developed to describe the rate of reaction. mdpi.com For instance, in the hydrogenolysis of glycerol, the reaction rate shows a specific dependence on the concentration of glycerol, hydrogen, and water, with a calculated apparent activation energy that quantifies the temperature sensitivity of the reaction. mdpi.com A similar approach could elucidate the reaction pathways for this compound, determining whether ether cleavage or alcohol transformation is the rate-limiting step under given conditions.

The analysis of intermediates and transition states provides a deeper understanding of the reaction mechanism at a molecular level.

Benzylic Ether Cleavage: In palladium-catalyzed hydrogenolysis, the key mechanistic steps involve the initial oxidative addition of the C-O bond to the Pd(0) surface, forming a Pd(II) intermediate. jk-sci.com This is followed by coordination of hydrogen and subsequent reductive elimination, which regenerates the Pd(0) catalyst and releases the deprotected alcohol and toluene. jk-sci.com

Propanol Moiety Transformation: Transformations at the primary alcohol terminus, particularly under hydrogenolysis conditions, can be inferred from studies on glycerol and propanol. mdpi.comresearchgate.net The reaction often begins with a dehydrogenation step on the catalyst surface to form the corresponding aldehyde, 3-[4-(benzyloxy)butoxy]propanal. researchgate.net This aldehyde is a key intermediate that can then undergo further hydrogenation or decarbonylation. researchgate.net In processes involving acidic catalysts, dehydration can occur, leading to unsaturated intermediates. For example, the hydrogenolysis of glycerol to 1,3-propanediol (B51772) is believed to proceed through a 3-hydroxypropionaldehyde (3-HPA) intermediate formed on Brønsted acid sites. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 4 Benzyloxy Butoxy Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule.

High-Resolution 1D NMR (¹H, ¹³C) Spectral Analysis

For 3-[4-(Benzyloxy)butoxy]propan-1-ol, a ¹H NMR spectrum would be expected to show distinct signals for the protons in the benzylic group, the butoxy and propanol (B110389) chains, and the terminal hydroxyl group. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration values would provide critical information about the electronic environment and connectivity of these protons. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule, including the aromatic carbons of the benzyl (B1604629) group and the aliphatic carbons of the ether and alcohol chains. However, specific, experimentally-derived spectral data for this compound are not available in the searched resources.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

To definitively assemble the molecular structure, 2D NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment would establish proton-proton (H-H) coupling networks, confirming the sequence of protons within the butoxy and propanol fragments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzyl group to the butoxy chain and the butoxy chain to the propanol moiety. Without access to raw or processed data from these experiments, a conclusive structural assignment based on primary evidence is impossible.

Advanced NMR for Stereochemical and Conformational Analysis

While this compound does not possess chiral centers and therefore does not exhibit stereoisomerism, advanced NMR techniques could, in principle, be used to study its conformational dynamics in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the spatial proximity of different proton groups, helping to determine the preferred three-dimensional arrangement of the flexible ether chain. Such studies remain to be performed or at least publicly reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Ionization Techniques (ESI-MS, APCI-MS)

Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to determine the accurate molecular weight of this compound (C₁₄H₂₂O₃, Exact Mass: 238.157 g/mol ). These methods typically generate the protonated molecule [M+H]⁺ or other adducts, allowing for precise mass determination. No such experimental mass spectra are documented for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the molecular ion). The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, characteristic fragmentation would be expected, such as the cleavage of the benzyl group (producing a prominent fragment ion at m/z 91) and various cleavages along the ether and alkyl chains. This data is crucial for confirming the connectivity of the molecular components, but like the other analytical data, it is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

For a related compound, 3-benzyloxy-1-propanol (B156065), the IR spectrum provides key information. The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating the presence of an alcohol. docbrown.infodocbrown.info The sharpness and position of this peak can be influenced by hydrogen bonding. Furthermore, the presence of C-H stretching vibrations of the aromatic ring is typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol groups would also be present, typically in the 1050-1250 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its definitive identification. docbrown.info

A comparative table of expected IR and Raman active functional groups in this compound is presented below:

Functional GroupVibrational ModeExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (Alcohol)Stretching3200-3500 (broad)~3200-3500
C-H (Aromatic)Stretching3000-3100~3000-3100
C-H (Aliphatic)Stretching2850-2960~2850-2960
C-O (Ether)Stretching1050-1250~1050-1250
C-O (Alcohol)Stretching1000-1200~1000-1200
C=C (Aromatic)Ring Stretching~1450-1600~1450-1600

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A study on a structurally related calix chemcoplus.co.jparene derivative utilized HPLC for its characterization, highlighting the utility of this technique for complex organic molecules. nih.gov For this compound, a reversed-phase HPLC method would likely be developed.

Typical HPLC Parameters:

ParameterCondition
Stationary Phase C18 or C8 silica (B1680970) column
Mobile Phase A gradient of water and an organic solvent like acetonitrile (B52724) or methanol
Detector UV detector, likely set at a wavelength where the benzyl group absorbs (e.g., 254 nm or 258 nm) chemicalbook.com
Flow Rate Typically 0.5 - 2.0 mL/min
Column Temperature Often ambient or slightly elevated for better peak shape and reproducibility

The retention time of the main peak would be used to identify the compound, and the peak area would be used to quantify its purity. Impurities would appear as separate peaks with different retention times.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC can be used to detect more volatile impurities or byproducts from its synthesis. sigmaaldrich.com For instance, unreacted starting materials like 1,3-propanediol (B51772) or benzyl chloride could be detected using GC. chemicalbook.com

A study on the identification of ethyl and t-butyl glyceryl ethers utilized GC coupled with mass spectrometry (GC-MS) to separate and identify various etherification products. scielo.br This demonstrates the power of GC in resolving complex mixtures of related compounds.

Typical GC Parameters:

ParameterCondition
Column A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5)
Carrier Gas Helium or Nitrogen
Injector Temperature Set high enough to ensure complete volatilization of the analytes
Oven Temperature Program A temperature gradient would be used to separate compounds with different boiling points
Detector Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for identification

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. researchgate.netscientificlabs.co.uk In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net

A spot of the reaction mixture is applied to a TLC plate (typically silica gel), which is then developed in a suitable solvent system (mobile phase). chemcoplus.co.jpresearchgate.net The choice of mobile phase is crucial for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be used. The separated spots can be visualized under UV light (due to the benzyl group) or by staining with a suitable reagent. chemcoplus.co.jp The retention factor (Rf value) of the product can be compared to that of the starting materials to assess the reaction's progress.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile and semi-volatile components. jmchemsci.comjmchemsci.combotanyjournals.com In the context of this compound analysis, GC-MS could be used to identify byproducts from the synthesis, such as those resulting from side reactions or impurities in the starting materials. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used to determine its molecular weight and fragmentation pattern, leading to its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile and thermally labile compounds like this compound. LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique can provide the molecular weight of the parent compound and its fragments, confirming its identity. A search for related compounds on platforms like BLD Pharm indicates the availability of LC-MS data for similar structures. bldpharm.com A study analyzing non-nitrogenous compounds utilized LC-MS with both positive and negative ionization modes for identification. rjpharmacognosy.ir

Computational Chemistry and Molecular Modeling of 3 4 Benzyloxy Butoxy Propan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, based on solving the Schrödinger equation, offer fundamental insights into the electronic properties of a molecule. These methods are essential for predicting molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. quora.comnih.gov For a molecule such as 3-[4-(Benzyloxy)butoxy]propan-1-ol, a common approach involves using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and calculate its electronic properties. nih.govepstem.net

A key outcome of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). huntresearchgroup.org.uklibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests the molecule is more reactive. acs.org

For this compound, the HOMO is expected to be localized primarily around the electron-rich oxygen atoms and the benzyl (B1604629) group's π-system. The LUMO would likely be distributed over the aromatic ring, which can accept electron density. The molecular electrostatic potential (MEP) map, another output of DFT, visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are hypothetical values for illustrative purposes based on typical results for similar compounds.)

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and stability; a larger gap implies higher stability. acs.org
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Quantum mechanical calculations are instrumental in mapping out reaction pathways by identifying and characterizing the energetics of reactants, products, intermediates, and transition states. rsc.org For the synthesis of this compound, which could be formed via a Williamson ether synthesis, DFT can be used to model the reaction mechanism. rsc.orgrsc.org

This involves locating the transition state structure for the nucleophilic attack of an alkoxide on an alkyl halide. By calculating the energy barrier (activation energy) of this step, researchers can predict the reaction kinetics. acs.org Furthermore, computational models can help elucidate the structures of any potential reaction intermediates, providing a more complete picture of the reaction mechanism. rsc.org Combining experimental work with QM calculations can lead to a detailed understanding of factors affecting reaction outcomes, such as regioselectivity and the formation of byproducts. rsc.orgrsc.org

Table 2: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound (Note: Values are for illustration only.)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., an alkoxide and an alkyl halide).
Transition State+22.5The highest energy point along the reaction coordinate, determining the reaction rate. acs.org
IntermediatesN/AMay or may not be present depending on the specific reaction pathway.
Products-15.0The final ether product and byproduct.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexibility of the butoxy and propanol (B110389) chains in this compound means it can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis and molecular dynamics simulations are the primary computational tools for studying this flexibility. nih.gov

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. For this compound, key dihedral angles include the C-C-O-C and C-O-C-C bonds along the ether backbones. The goal is to identify low-energy, stable conformers. In molecules with hydroxyl groups and ether oxygens, such as glycols, gauche conformations are often stabilized by intramolecular hydrogen bonding. quora.comnih.gov

Molecular dynamics (MD) simulations complement this by simulating the atomic motions of the molecule over time. nih.gov An MD simulation provides a dynamic picture of how the molecule flexes, bends, and transitions between different conformations at a given temperature. researchgate.net This allows for the study of the relative populations of different conformers and the energy barriers between them, providing a comprehensive energy landscape.

Table 3: Illustrative Relative Energies of Key Conformations for a Dihedral Angle in the Butoxy Chain (Note: Hypothetical data to illustrate conformational preferences.)

Conformation (Dihedral Angle)Relative Energy (kcal/mol)Expected Population at 298 K
Anti (180°)0.0High
Gauche (+60°)0.8Moderate
Gauche (-60°)0.8Moderate
Eclipsed (0°)5.0Very Low

The surrounding environment, particularly the solvent, can significantly influence a molecule's preferred conformation. acs.orgresearchgate.net MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (like water) in the simulation box. researchgate.netarxiv.orgresearchgate.net

For this compound, the terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygens can act as hydrogen bond acceptors. In a polar, protic solvent like water, intermolecular hydrogen bonds between the solute and solvent will compete with potential intramolecular hydrogen bonds. researchgate.net Simulations show that for molecules like polyethylene (B3416737) glycol, the presence of water stabilizes gauche conformations of the ether backbone. nih.gov MD simulations can quantify these interactions, revealing the structure of the solvation shell and how it dictates the conformational equilibrium of the molecule in solution. researchgate.netnih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models can predict spectroscopic data, which is crucial for structure elucidation and for validating experimental results. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. epstem.netnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the 1H and 13C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure or to assign ambiguous signals. rsc.org While there can be systematic errors, a linear correlation between computed and experimental shifts often provides high confidence in structural assignments. researchgate.netcomporgchem.com Similarly, calculations of vibrational frequencies can predict the key features of a molecule's Infrared (IR) and Raman spectra, linking specific vibrational modes to observed absorption bands. nih.govepstem.net

Table 4: Illustrative Comparison of Experimental vs. DFT-Predicted 13C NMR Chemical Shifts (Note: Predicted values are hypothetical, based on typical GIAO/DFT calculation accuracy.)

Carbon Atom DescriptionExperimental Shift (ppm)Predicted Shift (ppm)
Benzyl CH273.574.1
Aromatic C (unsubstituted)128.0128.8
Propanol CH2OH62.563.0
Butoxy O-CH270.270.9

Computational NMR and IR Spectral Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectral properties of organic molecules. researchgate.net For compounds analogous to this compound, these predictions can be benchmarked against experimental data to ensure accuracy. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted. The proton NMR is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons adjacent to the ether and alcohol functionalities, and the aliphatic chain protons. The chemical shifts would be influenced by the electronegativity of the oxygen atoms and the aromatic ring current.

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound would exhibit key vibrational modes. A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibrations for the ether and alcohol groups would likely appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below this value. researchgate.net

Spectral FeaturePredicted Wavenumber/Chemical Shift RangeAssociated Functional Group
¹H NMR - Ar-H~7.2-7.4 ppmBenzyl aromatic protons
¹H NMR - CH₂-O (benzyl)~4.5 ppmMethylene adjacent to benzyl oxygen
¹H NMR - O-CH₂ (butoxy)~3.4-3.6 ppmMethylene groups of the butoxy chain
¹H NMR - CH₂-OH~3.6-3.8 ppmMethylene adjacent to hydroxyl group
¹³C NMR - Ar-C~127-138 ppmBenzyl aromatic carbons
¹³C NMR - C-O (ether and alcohol)~60-75 ppmCarbons bonded to oxygen
IR - O-H Stretch3200-3600 cm⁻¹ (broad)Alcohol
IR - C-H Stretch (Aromatic)>3000 cm⁻¹Benzyl ring
IR - C-H Stretch (Aliphatic)<3000 cm⁻¹Butoxy and propanol chains
IR - C-O Stretch1000-1300 cm⁻¹Ether and alcohol

Theoretical Studies on Intermolecular Interactions and Self-Assembly

The molecular structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (ether oxygens) sites, suggests a propensity for intermolecular interactions. Theoretical studies on similar amphiphilic molecules highlight the importance of hydrogen bonding, van der Waals forces, and hydrophobic interactions in driving self-assembly processes. northwestern.edu The interplay of these non-covalent forces can lead to the formation of ordered supramolecular structures. The flexible aliphatic chain allows the molecule to adopt various conformations, which can influence packing and the resulting morphology of self-assembled structures.

In Silico Design Principles for Derivatives of this compound

In silico methods are invaluable for the rational design of derivatives with tailored properties. nih.gov By modifying the core structure of this compound, new molecules with enhanced or specific functionalities can be conceptualized and evaluated computationally before their synthesis. Key design principles for derivatives include:

In-depth Analysis of this compound in Advanced Research Applications

Following a comprehensive search of scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the role of the chemical compound This compound in the advanced research areas outlined in the requested article structure.

The investigation sought to find evidence of its application as a synthetic scaffold in complex molecule synthesis—including as a precursor for natural product analogues, in the creation of heterocyclic systems, or as a scaffold for multicomponent reactions. Furthermore, the search extended to its potential role as an intermediate in polymer and material science, such as its use as a monomer or cross-linker in polyether and polyol synthesis, or in the functionalization of polymeric systems.

While information is available for structurally related compounds, such as 3-benzyloxy-1-propanol (B156065) and various butoxy propanols, these molecules are distinct chemical entities. nih.govnih.gov Adhering to strict scientific accuracy, data pertaining to these related compounds cannot be extrapolated to describe the specific functions and applications of this compound.

The PubChem database confirms the existence and structure of this compound, but does not list literature or patents that correspond to the specific synthetic or materials science applications requested. nih.gov

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound this compound due to the absence of available research data in the public domain. Writing such an article would require speculation or the incorrect use of data from other compounds, which would compromise the integrity and factual basis of the content.

Should specific research on this compound be published in the future, a detailed article could then be composed.

Role of 3 4 Benzyloxy Butoxy Propan 1 Ol As a Synthetic Scaffold and Intermediate in Advanced Research

Intermediate in Polymer and Material Science Research

Development of Specialty Polymers and Resins

The distinct functionalities of 3-[4-(Benzyloxy)butoxy]propan-1-ol make it a candidate for the synthesis of specialty polymers and resins with tailored properties. The primary alcohol group serves as a reactive site for polymerization reactions. For instance, it can undergo esterification with dicarboxylic acids to form polyesters or react with diisocyanates to produce polyurethanes. The long, flexible butoxypropanol chain would be incorporated into the polymer backbone, potentially imparting properties such as increased flexibility, lower glass transition temperature, and enhanced solubility in organic solvents compared to polymers made with more rigid diols.

The benzyloxy group on the other side of the molecule typically acts as a stable protecting group during polymerization. Once the polymer backbone is constructed, the benzyl (B1604629) group can be selectively removed via catalytic hydrogenation. This unmasks a new primary alcohol on the butoxy side chain, providing a reactive handle for post-polymerization modification. This secondary functionalization could be used to attach cross-linking agents, graft other polymer chains, or introduce specific functionalities like fluorescent tags or biocompatible moieties. This dual-functionality approach allows for the creation of advanced polymers with precisely engineered properties for applications in coatings, adhesives, or biomedical materials.

Table 1: Potential Polymerization Reactions and Modifications

Reaction Type Reactant Functional Group Involved Resulting Linkage/Structure Post-Polymerization Potential
Polyesterification Dicarboxylic acid (e.g., Adipic acid) Propan-1-ol Ester linkage in polymer backbone Deprotection of benzyl ether to reveal pendant hydroxyl groups
Polyurethane Synthesis Diisocyanate (e.g., MDI) Propan-1-ol Urethane linkage in polymer backbone Further functionalization at the deprotected butanol hydroxyl

Application in Ligand Design and Coordination Chemistry (e.g., as a non-chiral component for metal complexation)

In the realm of coordination chemistry, this compound can function as a simple, flexible, bidentate ligand. The two oxygen atoms—one from the ether linkage and one from the terminal alcohol—are separated by a seven-atom chain (O-C4-O-C3), allowing them to coordinate to a single metal center to form a stable chelate ring. As a non-chiral molecule, it would be used in contexts where the ligand's role is primarily to satisfy the metal's coordination number and influence its electronic properties, rather than to induce stereoselectivity in a reaction.

The flexibility of the butoxy-propanol chain allows the ligand to adapt to the preferred coordination geometry of various metal ions. The benzyloxy group, being relatively bulky, can also play a role in influencing the steric environment around the metal center, potentially controlling access of substrates to the catalytic site. After complexation, the still-reactive primary alcohol could be used to anchor the entire metal complex to a solid support, such as silica (B1680970) or a polymer resin. This immobilization is highly valuable for creating heterogeneous catalysts that are easily separated from reaction mixtures, simplifying purification and enabling catalyst recycling.

Exploration in Chemical Biology Research (as a tool or probe for biochemical pathways, excluding direct therapeutic use)

The structure of this compound is well-suited for its use as a linker or spacer in the construction of chemical biology tools. nih.gov Such tools are designed to probe biological systems, for instance, by identifying protein-protein interactions or tracking the localization of molecules within a cell, without exerting a direct therapeutic effect.

The compound's two distinct ends allow for a modular assembly of a chemical probe. The primary alcohol can be derivatized and coupled to a molecule of interest, such as a known enzyme inhibitor or a metabolite. The other end of the molecule, after removal of the benzyl protecting group, can be attached to a reporter tag. This could be a fluorescent dye for imaging, a biotin (B1667282) group for affinity purification (e.g., in pulldown assays), or a photo-crosslinking agent to covalently trap interacting proteins upon UV irradiation. The flexible 11-atom chain (from the benzyl group's phenyl ring to the propanol (B110389) oxygen) acts as a spacer, physically separating the reporter tag from the molecule of interest to minimize steric hindrance and ensure that both parts can function independently.

Table 2: Application as a Chemical Biology Linker

Functional End Reaction/Coupling Partner Purpose
Propan-1-ol Bioactive small molecule, peptide, or ligand Targets the probe to a specific protein or pathway

Contribution to Chemical Diversity in Research Libraries

Research libraries, or compound collections, are essential for high-throughput screening in drug discovery and materials science. The utility of this compound in this context lies in its capacity as a versatile scaffold for generating a multitude of distinct derivatives, thereby expanding the chemical diversity of a library.

Starting from this single compound, chemists can employ divergent synthesis strategies. The primary alcohol can be transformed into a wide range of other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, converted to an amine, or substituted with halides. Each of these new functional groups can then undergo further, distinct sets of reactions.

Simultaneously or sequentially, the benzyloxy group can be cleaved to reveal a second primary alcohol, which can then be subjected to a different set of chemical transformations. By systematically combining different reactions at both ends of the molecule, a large and diverse set of new compounds can be efficiently synthesized from the common precursor. This approach allows for the exploration of a broad chemical space around the central butoxy-propanol core, increasing the probability of identifying molecules with novel and desirable properties.

Table 3: Exemplary Reactions for Library Diversification

Reaction Site Transformation Resulting Functional Group
Propan-1-ol Oxidation (e.g., with PCC) Aldehyde
Propan-1-ol Oxidation (e.g., with Jones reagent) Carboxylic Acid
Propan-1-ol Tosylation followed by Azide substitution & Reduction Primary Amine
4-(Benzyloxy)butoxy- Hydrogenolysis (deprotection) Primary Alcohol (Butan-1-ol)
Deprotected Butan-1-ol Etherification (e.g., Williamson synthesis) Ether

Emerging Research Frontiers and Future Directions for 3 4 Benzyloxy Butoxy Propan 1 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 3-[4-(Benzyloxy)butoxy]propan-1-ol is primed for optimization through flow chemistry and automated platforms. Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, offers significant advantages in control, safety, and scalability. syrris.comrsc.org The superior heat and mass transfer in microreactors allows for precise temperature control, mitigating risks associated with exothermic reactions and enabling reaction conditions that are often not feasible in batch processing. rsc.orgresearchgate.net For the synthesis of ethers, flow chemistry can accelerate reactions and improve product purity. syrris.com

Automated synthesis platforms can integrate these flow reactors to streamline multi-step procedures, from reagent addition and reaction optimization to work-up and analysis. sigmaaldrich.commit.edu Such systems, offered by companies like Chemspeed Technologies and Synple Chem, allow for high-throughput screening of reaction conditions, which could drastically reduce the time required to develop an optimal synthesis for this compound. sigmaaldrich.comchemspeed.com By combining flow chemistry with robotics, the entire synthesis workflow can be automated, enhancing reproducibility and efficiency. wikipedia.orgbohrium.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

ParameterConventional Batch SynthesisFlow Chemistry Synthesis
Reaction Time Hours to daysMinutes to hours acs.org
Temperature Control Prone to hot spotsPrecise, isothermal control rsc.org
Safety Higher risk with reactive intermediatesSmall volumes minimize risk syrris.com
Scalability ChallengingStraightforward scale-up syrris.com
Reproducibility Operator-dependentHigh
Process Integration Sequential, manual stepsTelescoped, multi-step reactions uc.pt

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Routes

Furthermore, ML models can predict the chemical reactivity of specific functional groups within a molecule. rsc.orgrsc.org By training on extensive datasets, these models can assess the likelihood of various reaction outcomes under different conditions, guiding the experimental process with high accuracy. rsc.orgacs.orgcmu.edu For this compound, this could mean predicting the selectivity of a reaction at the primary alcohol versus the ether linkages, or forecasting the success of a particular catalytic system. rsc.orgresearchgate.net Transformer-based neural networks, for instance, have achieved high accuracy in predicting reaction products from given reactants and reagents. zontal.io

Sustainable Chemistry Aspects in the Production and Utilization of the Compound

The principles of green chemistry are increasingly critical in modern chemical production, emphasizing waste prevention, energy efficiency, and the use of renewable resources. organic-chemistry.orgessentialchemicalindustry.orgpurkh.com The synthesis of this compound can be evaluated and improved through this lens.

One key aspect is the use of catalytic reagents over stoichiometric ones to minimize waste. essentialchemicalindustry.org For etherification, developing efficient and recyclable catalysts, such as polymer-supported catalysts, aligns with green chemistry principles. researchgate.net Another focus is on atom economy, designing synthetic routes that maximize the incorporation of materials into the final product. purkh.com

The starting materials themselves offer opportunities for sustainability. The propanol (B110389) moiety, for example, could potentially be derived from renewable feedstocks like glycerol (B35011), a byproduct of biodiesel production. monash.eduresearchgate.netchemistryviews.org Research into the catalytic conversion of glycerol to propanols demonstrates a viable pathway to bio-based chemical intermediates. researchgate.netchemistryviews.orgrsc.org Additionally, employing safer, non-toxic solvents, with water being the ideal, is a primary goal. organic-chemistry.org

Table 2: Green Chemistry Metrics for Evaluating Synthesis Routes

PrincipleDescriptionApplication to this compound Synthesis
Waste Prevention Prioritize preventing waste over treating it. essentialchemicalindustry.orgDesigning high-yield reactions with minimal byproducts.
Atom Economy Maximize incorporation of all reactant atoms into the product. purkh.comChoosing addition reactions over substitution/elimination where possible.
Renewable Feedstocks Use renewable rather than depleting raw materials. essentialchemicalindustry.orgSourcing the propanol component from bio-glycerol. chemistryviews.org
Catalysis Use catalytic reagents in small amounts instead of stoichiometric reagents. essentialchemicalindustry.orgEmploying iron-catalyzed etherification or other efficient catalytic systems. acs.org
Safer Solvents Minimize or avoid the use of hazardous solvents. organic-chemistry.orgExploring synthesis in water or other green solvents.
Energy Efficiency Conduct synthesis at ambient temperature and pressure if possible. essentialchemicalindustry.orgUsing catalysts to lower reaction activation energies. essentialchemicalindustry.org

Exploration of Unconventional Chemical Transformations and Derivatizations

Advancing the chemistry of this compound involves exploring novel methods for its synthesis and modification. Traditional methods for forming sterically hindered ethers can be challenging, but contemporary fields like electrochemistry and photochemistry offer new reactive intermediates and pathways. ox.ac.uk For example, electrochemical oxidation can generate high-energy carbocations from simple carboxylic acids under mild conditions, allowing for the formation of hindered ethers that are otherwise difficult to access. nih.gov

The derivatization of the terminal alcohol or the benzyloxy group can also benefit from new methodologies. Direct C-H functionalization, for instance, is a powerful strategy for modifying molecular scaffolds without the need for pre-functionalized starting materials. While not yet applied to this specific molecule, such techniques represent a frontier in streamlining the synthesis of complex derivatives. Similarly, novel iron-catalyzed etherification and transetherification reactions provide milder and more selective alternatives to classical methods, proceeding via the dehydration of alcohols. acs.org

Potential for Advanced Applications in Supramolecular Chemistry or Nanotechnology

The bifunctional nature of this compound, with its hydrophobic benzyloxy-butoxy chain and hydrophilic terminal alcohol, makes it an interesting candidate for applications in supramolecular chemistry and nanotechnology. This amphiphilic character suggests it could self-assemble in aqueous media, potentially forming micelles or other nanostructures. rsc.org

Such assemblies can act as "nanoreactors," creating unique environments for chemical reactions. rsc.orgnih.gov The hydrophobic core could encapsulate non-polar reactants while the hydrophilic shell maintains solubility in water, enabling catalysis in aqueous systems. This is particularly relevant for green chemistry, as it reduces the need for organic solvents. researchgate.net

Furthermore, the ether linkages in the molecule bear a structural resemblance to the repeating units in crown ethers, which are foundational molecules in host-guest chemistry. rsc.orgnumberanalytics.comiucr.org While this compound is an acyclic ether, its oxygen atoms could still participate in non-covalent interactions, potentially binding to specific ions or small molecules. nih.govnih.gov This opens up possibilities for its use in sensing, phase-transfer catalysis, or the construction of more complex, stimuli-responsive supramolecular polymers. researchgate.netnih.gov

Addressing Research Gaps and Future Methodological Developments

The full potential of this compound and related compounds can only be realized by addressing current research gaps and advancing methodological development. A primary challenge in ether synthesis is the efficient and selective formation of complex and sterically hindered ethers. ox.ac.ukresearchgate.net Future research should focus on creating more robust and versatile catalytic systems that can tolerate a wide range of functional groups under mild conditions. acs.orgrsc.orgresearchgate.net

Future work should systematically explore the physical properties of this compound, such as its self-assembly behavior and its potential as a functional solvent or additive. Understanding these properties is crucial for developing its application in nanotechnology and materials science. Methodological advancements should also prioritize sustainability, focusing on routes that are not only efficient but also environmentally benign. researchgate.net

Q & A

Q. What are the key spectroscopic methods to confirm the structural integrity of 3-[4-(Benzyloxy)butoxy]propan-1-ol?

Methodological Answer:

  • 1H and 13C NMR : Analyze proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, methylene groups in the butoxy chain at δ 3.4–3.7 ppm, and hydroxyl protons at δ 1.5–2.0 ppm in DMSO-d6) .
  • IR Spectroscopy : Confirm the presence of hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and ether (C-O-C) vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement, as demonstrated for structurally similar benzyloxy-phenyl compounds .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 certified), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of vapors. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • Storage : Keep in sealed, labeled containers under inert gas (N2 or Ar) to prevent oxidation. Store in cool, dry conditions away from ignition sources .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into waterways due to potential environmental toxicity .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

  • Chromatography : Use gas chromatography (GC) with FID detection (>95% purity threshold) or HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Elemental Analysis : Compare experimental C, H, and O percentages with theoretical values (e.g., C: ~67%, H: ~8.5%, O: ~24.5%).
  • Karl Fischer Titration : Quantify residual water content (<0.1% for anhydrous conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under acidic vs. basic conditions?

Methodological Answer:

  • Controlled Hydrolysis Studies :
    • Acidic Conditions : React with HCl (1M) in THF/water (1:1) at 50°C. Monitor by TLC for benzyl ether cleavage and formation of propan-1-ol derivatives .
    • Basic Conditions : Use NaOH (2M) in ethanol/water (2:1). Compare reaction rates and byproducts (e.g., elimination vs. substitution products) using GC-MS .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict thermodynamic stability of intermediates and activation barriers .

Q. What experimental strategies optimize the synthesis yield of this compound?

Methodological Answer:

  • Stepwise Etherification :
    • Benzyl Protection : React 4-hydroxybutanol with benzyl bromide (1.2 eq) and K2CO3 in DMF at 80°C for 12 hours .
    • Propanol Coupling : Use Mitsunobu conditions (DIAD, PPh3) to link the benzyloxybutoxy group to propan-1-ol in THF at 0°C→RT .
  • Catalytic Optimization : Screen Pd/C or Raney Ni for hydrogenolysis side reactions. Monitor by in-situ IR for carbonyl byproducts .

Q. How does the benzyloxybutoxy moiety influence the compound’s solubility and biological activity?

Methodological Answer:

  • Solubility Profiling :
    • LogP Measurement : Use shake-flask method (octanol/water) to determine partition coefficients. Expected LogP ~2.5–3.0 due to hydrophobic benzyl and ether groups .
    • DSC/TGA : Analyze thermal stability (decomposition >200°C) and phase transitions .
  • Biological Assays :
    • Membrane Permeability : Test in Caco-2 cell monolayers; compare with unprotected propanol derivatives .
    • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Benzyloxy)butoxy]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[4-(Benzyloxy)butoxy]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.